molecular formula C10H11NO3 B054463 N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide CAS No. 117333-16-1

N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide

Cat. No. B054463
M. Wt: 193.2 g/mol
InChI Key: HZUDLKIKKKYMQA-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide, commonly known as HCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HCA is a derivative of hydroxycitric acid, which is found in the fruit of Garcinia cambogia.

Mechanism Of Action

HCA exerts its effects by inhibiting the activity of ATP citrate lyase, which is involved in the synthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids and subsequently, a reduction in body weight. HCA also increases the levels of the neurotransmitter serotonin, which can lead to a decrease in appetite and food intake.

Biochemical And Physiological Effects

HCA has been shown to have a number of biochemical and physiological effects. Some of these effects include a decrease in body weight, an improvement in glucose metabolism and insulin sensitivity, and anti-cancer properties. HCA has also been found to increase the levels of the neurotransmitter serotonin, which can lead to a decrease in appetite and food intake.

Advantages And Limitations For Lab Experiments

One of the advantages of using HCA in lab experiments is its potential therapeutic applications. HCA has been extensively studied for its effects on obesity, diabetes, and cancer. Additionally, HCA is relatively easy to synthesize and purify. However, there are also some limitations to using HCA in lab experiments. One limitation is that HCA has not yet been approved for clinical use, so its safety and efficacy in humans are still being studied. Additionally, HCA can be difficult to work with due to its low solubility in water.

Future Directions

There are a number of future directions for research on HCA. Some of these directions include further studies on its potential therapeutic applications, including its effects on obesity, diabetes, and cancer. Additionally, more research is needed to determine the safety and efficacy of HCA in humans. Other future directions include studies on the mechanism of action of HCA, as well as the development of new synthetic methods for HCA.

Synthesis Methods

HCA can be synthesized by reacting hydroxycitric acid with ethyl acetate and sodium hydroxide. The reaction results in the formation of HCA, which can be purified through recrystallization.

Scientific Research Applications

HCA has been extensively studied for its potential therapeutic applications. Some of the areas of research include obesity, diabetes, and cancer. HCA has been shown to inhibit the activity of the enzyme ATP citrate lyase, which is involved in the synthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids and subsequently, a reduction in body weight. HCA has also been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. Additionally, HCA has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.

properties

CAS RN

117333-16-1

Product Name

N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

N-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]acetamide

InChI

InChI=1S/C10H11NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-4,6,14H,5H2,1H3,(H,11,12)/b8-4+

InChI Key

HZUDLKIKKKYMQA-XBXARRHUSA-N

Isomeric SMILES

CC(=O)NC/C=C/1\C=CC(=O)C(=C1)O

SMILES

CC(=O)NCC=C1C=CC(=O)C(=C1)O

Canonical SMILES

CC(=O)NCC=C1C=CC(=O)C(=C1)O

synonyms

N-acetyldopamine quinone methide
NADA quinone methide

Origin of Product

United States

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